N-[(4-Ethoxyphenyl)sulfonyl]glycine
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Overview
Description
N-[(4-Ethoxyphenyl)sulfonyl]glycine is a glycine derivative characterized by the presence of an ethoxyphenyl group and a sulfonyl group attached to the glycine molecule. This compound is known for its high purity and is widely referenced in scientific literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethoxyphenyl)sulfonyl]glycine typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethoxyphenyl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-[(4-Ethoxyphenyl)sulfonyl]glycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Ethoxyphenyl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. The ethoxyphenyl group and sulfonyl group play crucial roles in its binding affinity and reactivity. The compound can modulate enzymatic activities and influence biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methoxyphenyl)sulfonyl]glycine
- N-[(4-Methylphenyl)sulfonyl]glycine
- N-[(4-Chlorophenyl)sulfonyl]glycine
Uniqueness
N-[(4-Ethoxyphenyl)sulfonyl]glycine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
N-[(4-Ethoxyphenyl)sulfonyl]glycine, also known as N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine, is a sulfonamide derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications due to its unique chemical structure and the presence of functional groups that enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₉N₁O₅S, with a molar mass of 329.40 g/mol. Its structure features an ethoxy group attached to a phenyl ring and a sulfonyl group linked to another phenyl ring, which contributes to its unique properties and potential applications in pharmaceuticals and biochemistry.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonyl group enhances binding affinity to various enzymes, potentially modulating their activity. This can lead to therapeutic effects in conditions where enzyme regulation is beneficial.
- Receptor Interaction : The compound interacts with different receptors, influencing signaling pathways involved in inflammation and pain.
Research indicates that this compound exhibits anti-inflammatory and analgesic properties, making it a candidate for treating inflammatory diseases and pain management.
Anti-inflammatory Effects
Studies have demonstrated that this compound can significantly reduce inflammation markers in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response. The compound's ability to modulate these pathways suggests its potential use in treating conditions like arthritis and other inflammatory disorders.
Analgesic Properties
The analgesic activity of this compound has been explored through various animal models. It has been reported to effectively alleviate pain responses in models of acute and chronic pain, indicating its potential as a non-opioid analgesic agent .
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of this compound and its derivatives. These studies aim to optimize its biological activity by modifying functional groups while maintaining or enhancing efficacy against biological targets.
Case Studies
- In Vitro Studies : Research involving Hepa1c1c7 mouse hepatoma cells revealed that compounds similar to this compound could induce the transcriptional activity of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Compounds were screened at a fixed dose, showing promising results in enhancing enzyme activities related to detoxification pathways .
- Animal Models : In rodent models, administration of this compound resulted in significant reductions in pain behavior compared to control groups. This supports its potential as an effective analgesic without the side effects associated with traditional opioids.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Key Features |
---|---|---|
N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | C₁₆H₁₇N₁O₅S | Similar sulfonamide structure; potential for similar biological activity. |
N-(2-trifluoromethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | C₁₇H₁₈F₃N₁O₅S | Incorporates trifluoromethyl group; enhanced lipophilicity may improve bioavailability. |
N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | C₁₇H₁₈ClN₁O₅S | Chlorine substitution may influence biological activity differently compared to ethoxy substitution. |
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-2-16-8-3-5-9(6-4-8)17(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIQFMHJWKKCRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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